Glypetelotine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2OS |

|---|---|

Molecular Weight |

248.35 g/mol |

IUPAC Name |

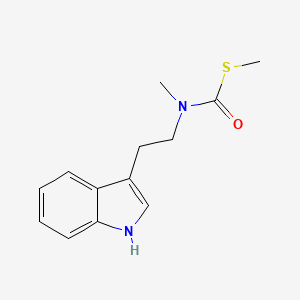

S-methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamothioate |

InChI |

InChI=1S/C13H16N2OS/c1-15(13(16)17-2)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,7-8H2,1-2H3 |

InChI Key |

ASGGNXXOFLVYSB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CNC2=CC=CC=C21)C(=O)SC |

Synonyms |

glypetelotine |

Origin of Product |

United States |

Chemical Profile of Glypetelotine

Chemical Structure and Formula

Glypetelotine is chemically defined as S-methyl N,N-2-[(1H)-indol-3-ethyl]-methyl thiocarbamate. researchgate.netresearchgate.net Its molecular formula is C13H16N2OS. knapsackfamily.com The structure features an indole (B1671886) ring connected via an ethyl group to a tertiary amide-like unit which includes a methyl group and a thiocarbamate functional group with an S-methyl substituent. researchgate.netresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H16N2OS |

| Molecular Weight | 248.34 g/mol |

| CAS Number | 259821-95-9 |

| InChIKey | ASGGNXXOFLVYSB-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases. knapsackfamily.com

Spectroscopic Data (NMR, IR, MS)

The structure of this compound was elucidated using a combination of spectroscopic techniques. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy, along with two-dimensional techniques such as COSY, HETCOR, and NOESY, were instrumental in determining the connectivity and spatial arrangement of the atoms. researchgate.netresearchgate.net Dynamic 1H-NMR studies have also been conducted to investigate the conformational isomerism arising from the tertiary amide-like unit. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provided evidence for the presence of key functional groups within the molecule. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry confirmed the molecular weight and provided fragmentation patterns that supported the proposed structure. researchgate.netresearchgate.net

Synthesis

The total synthesis of this compound has been successfully achieved. cqvip.comresearchgate.net One reported synthesis starts from indole and proceeds through a six-step reaction sequence. datapdf.com Another synthetic approach involves the use of indole-3-formaldehyde as a starting material. google.com These synthetic routes provide a means to produce this compound and its analogs for further biological evaluation.

Structural Elucidation and Spectroscopic Characterization of Glypetelotine

Advanced Spectroscopic Techniques for Determining the Core Indole (B1671886) Alkaloid Skeleton

The foundational structure of Glypetelotine as an indole alkaloid was established using a suite of powerful spectroscopic methods. These techniques, when used in concert, provided unambiguous evidence for the core atomic framework of the molecule.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural determination of this compound, offering deep insights into the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound revealed characteristic signals for an indole ring system and an N,N-disubstituted ethylamine (B1201723) side chain. While the specific chemical shifts for this compound are detailed in dedicated research, analysis of closely related structures, such as N-[2-(Indol-3-yl)ethyl]-S-methyl-dithiocarbamate, provides a comparative framework. nih.gov For this related compound, the aromatic protons of the indole ring appear in the range of δ 7.0-8.1 ppm, with the indole NH proton resonating as a broad singlet around δ 8.05 ppm. nih.gov The methylene (B1212753) protons of the ethyl side chain typically exhibit signals around δ 4.05 (CH₂N) and δ 3.11 (ArCH₂) ppm. nih.gov

The ¹³C NMR spectrum is equally informative, confirming the presence of the indole and thiocarbamate carbons. The structure of this compound was confirmed by IR, ¹H NMR, ¹³C NMR, and MS analysis. jst.go.jp

Table 1: Representative ¹H NMR Data for a Compound Structurally Similar to this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

|---|---|---|---|

| Indole NH | 8.05 | br s | - |

| ArH | 7.61 | d | 7.8 |

| ArH | 7.36 | d | 8.0 |

| ArH | 7.22 | dt | 8.0, 1.0 |

| ArH | 7.14 | dt | 8.0, 1.0 |

| Indole NH (side chain) | 7.01 | br s | - |

| CH₂N | 4.05 | q | 12.4, 6.6 |

| ArCH₂ | 3.11 | t | 6.7 |

| SCH₃ | 2.56 | s | - |

Data for N-[2-(Indol-3-yl)ethyl]-S-methyl-dithiocarbamate, a closely related analogue. nih.gov

To definitively establish the connectivity of atoms and the spatial relationships within the this compound molecule, a series of two-dimensional NMR experiments were employed. These included:

COSY (Correlation Spectroscopy): This experiment was crucial in identifying proton-proton coupling networks, confirming the ethyl side chain, and assigning the protons within the indole ring.

HETCOR (Heteronuclear Correlation): HETCOR spectra established the direct one-bond correlations between protons and their attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR signals. researchgate.neteurekaselect.com

DQF-COSY (Double Quantum Filtered COSY): This technique was utilized to refine the coupling information and resolve complex signal overlap, further solidifying the structural assignment. researchgate.neteurekaselect.com

The conformational isomerism of this compound, arising from the tertiary amide-like unit, was also investigated using dynamic ¹H-NMR spectroscopy in various solvents and at different temperatures. eurekaselect.com

One-Dimensional NMR (¹H NMR, ¹³C NMR) Data Analysis

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry was instrumental in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS) of the related N-demethylthis compound showed a pseudomolecular ion at m/z 235.09017 ([M + H]⁺), which is 14 Da less than that of this compound, consistent with the absence of a methyl group. nih.gov This suggests a molecular weight of approximately 248 for this compound. Another source indicates a molecular weight that gives a [M+H]⁺ ion at m/z 249.10638. researchgate.net

The fragmentation pattern in the mass spectrum provides valuable structural information. While detailed fragmentation pathways for this compound are specific to the compound, general principles suggest that cleavage of the C-S and C-N bonds of the thiocarbamate moiety and fragmentation of the indole side chain would be expected.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

IR and UV-Vis spectroscopy provided key information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and aliphatic portions, and a strong absorption for the C=O of the thiocarbamate group. For the related N-demethylthis compound, a broad peak at 3421 cm⁻¹ represents the two N-H groups (indole and side chain). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum is characteristic of the indole chromophore. oregonstate.edu Indole and its derivatives typically exhibit absorption maxima around 220 nm and 280 nm. oregonstate.edu

Determination of the Sulfur-Containing Moiety and its Connectivity

The presence and connectivity of the sulfur-containing moiety, a defining feature of this compound, were elucidated through a careful analysis of the spectroscopic data. The combined evidence from ¹H and ¹³C NMR, along with mass spectrometry, definitively identified this group as an S-methyl N,N-dimethylthiocarbamate. researchgate.neteurekaselect.com

The ¹³C NMR spectrum would show a characteristic signal for the thiocarbonyl carbon (C=S), and the ¹H NMR would display a singlet for the S-methyl protons. nih.gov Mass spectrometry data further supported the presence of sulfur through the isotopic pattern of the molecular ion peak and specific fragmentation patterns involving the loss of sulfur-containing fragments. The connectivity of this thiocarbamate group to the nitrogen of the indolethylamine side chain was confirmed through heteronuclear multiple-bond correlation (HMBC) NMR experiments, which show long-range couplings between the protons of the ethyl group and the carbons of the thiocarbamate moiety.

Based on the comprehensive analysis of all spectroscopic data, the structure of this compound was conclusively determined to be S-methyl N,N-2-[(1H)-indol-3-ethyl]-methyl thiocarbamate. researchgate.neteurekaselect.com

Chemical Synthesis and Derivatization Strategies for Glypetelotine

Development of Total Synthesis Routes for Glypetelotine

The first total synthesis of this compound was reported in 2009 by Huang and colleagues. thieme-connect.com Their approach successfully constructed the molecule in six steps, starting from indole (B1671886). thieme-connect.comresearchgate.net The synthesis confirmed the structure of the natural product, which had been previously isolated and characterized from Glycosmis petelotii. researchgate.net

The primary challenge in the total synthesis of this compound lies in the efficient and selective construction of the two key moieties: the substituted indole ring and the thiocarbamate side chain. The indole nucleus, while common in natural products, can be sensitive to certain reaction conditions. encyclopedia.pub Furthermore, the introduction of the ethylamine (B1201723) side chain at the C-3 position of the indole ring requires specific synthetic methods to avoid side reactions. acs.org

The thiocarbamate functional group also presents a unique synthetic hurdle. The formation of the S-methyl N,N-dimethylthiocarbamate and its subsequent attachment to the indole-derived amine requires careful selection of reagents to ensure high yields and avoid the formation of unwanted byproducts. thieme-connect.comresearchgate.net The work by Huang et al. represented a significant advancement by providing a concise and effective route to this unique natural product. thieme-connect.com

The synthesis of the indole portion of this compound begins with the commercially available starting material, indole. A key intermediate in the reported total synthesis is N-ω-methyltryptamine. sigmaaldrich.com The formation of this intermediate from indole typically involves the introduction of a two-carbon unit at the C-3 position, followed by methylation of the terminal amine. Various methods exist for the synthesis of tryptamine (B22526) derivatives from indoles. acs.orgrsc.orggoogle.comacs.orgnih.gov

The thiocarbamate moiety, specifically S-methyl N,N-dimethylthiocarbamate, can be synthesized through several routes. One common method involves the reaction of S,S-dimethyl dithiocarbonate with dimethylamine. thieme-connect.comresearchgate.net This intermediate can then be activated, for example, through halogenation, to facilitate its reaction with the primary amine of the tryptamine derivative to form the final thiocarbamate linkage in this compound. thieme-connect.comresearchgate.net

A plausible 6-step synthesis, based on the work of Huang et al. and general synthetic knowledge, is outlined below:

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Vilsmeier-Haack Formylation | Indole | POCl₃, DMF | Indole-3-carboxaldehyde |

| 2 | Henry Reaction | Indole-3-carboxaldehyde | Nitromethane, Base | 3-(2-nitrovinyl)indole |

| 3 | Reduction of Nitroalkene | 3-(2-nitrovinyl)indole | LiAlH₄ | Tryptamine |

| 4 | N-Methylation | Tryptamine | Formaldehyde, NaBH₃CN | N-Methyltryptamine |

| 5 | Synthesis of Thiocarbamate Precursor | Dimethylamine | S,S-Dimethyl dithiocarbonate | S-methyl N,N-dimethylthiocarbamate |

| 6 | Coupling | N-Methyltryptamine & Activated S-methyl N,N-dimethylthiocarbamate | Activating agent (e.g., halogenating agent) | This compound |

Key Synthetic Challenges and Methodological Advancements

Semi-Synthesis Approaches from Precursors

Semi-synthesis, which utilizes naturally occurring precursors as starting materials for the synthesis of more complex target molecules, is a common strategy in natural product chemistry. nih.govresearchgate.net For this compound, a potential semi-synthetic precursor could be tryptamine or N-methyltryptamine, if they are readily available from natural sources in sufficient quantities. sigmaaldrich.comwikipedia.orgwikipedia.org The amino acid L-tryptophan is the biochemical precursor to a vast array of indole alkaloids and could also serve as a starting point. wikipedia.org

However, there are currently no specific reports in the scientific literature detailing a semi-synthetic route to this compound. The development of such a route would be contingent on the economical availability of a suitable advanced intermediate from a natural source.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of natural products is a crucial step in understanding their structure-activity relationships and developing new therapeutic agents. nih.gov While no specific studies on the synthesis of this compound analogues have been published, the existing total synthesis provides a framework for creating such derivatives.

The indole ring of this compound offers several positions for modification. Electrophilic substitution reactions could be employed to introduce substituents such as halogens, nitro groups, or alkyl groups onto the benzene (B151609) portion of the indole nucleus. The starting material for the total synthesis, indole, or a later intermediate could be subjected to these modifications. For instance, various substituted indoles could be used as the initial building block in a synthetic sequence analogous to the one described for the parent molecule. The synthesis of functionalized tryptamines is a well-established field, providing numerous potential starting points for analogue synthesis. acs.orgrsc.org

The thiocarbamate side chain is another key site for structural modification. Analogues could be synthesized by varying the alkyl group on the sulfur atom (e.g., replacing the methyl group with ethyl or other alkyl groups). This could be achieved by using different S-alkyl dithiocarbonates in the synthesis of the thiocarbamate precursor.

Furthermore, the nitrogen atom of the thiocarbamate could be substituted with groups other than methyl. This would involve using different dialkylamines in the initial step of the thiocarbamate synthesis. The derivatization of sulfur-containing natural products is an active area of research, and various methods could be adapted for the modification of this compound's side chain. frontiersin.orgnih.govmdpi.com

Biosynthetic Pathways of Glypetelotine in Glycosmis Petelotii

Proposed Precursors and Enzymatic Transformations in Indole (B1671886) Alkaloid Biosynthesis

The biosynthesis of glypetelotine is presumed to follow the general pathway for indole alkaloids, which originates from the aromatic amino acid L-tryptophan. knapsackfamily.com This precursor provides the core indole ring structure fundamental to a vast array of plant-derived alkaloids. The initial steps likely involve decarboxylation and other modifications to the tryptophan side chain, catalyzed by a suite of specific enzymes.

Enzymatic transformations are central to the construction of the this compound molecule. vapourtec.com These biocatalytic processes are known for their high degree of stereo-, regio-, and chemoselectivity, which ensures the precise assembly of complex natural products. vapourtec.comnih.gov In the context of this compound biosynthesis, enzymes are responsible for activating the indole nucleus, facilitating the attachment of side chains, and ultimately, introducing the sulfur-containing moiety. While the specific enzymes involved in this compound synthesis have not been fully characterized, they are likely members of well-known enzyme families involved in alkaloid biosynthesis, such as decarboxylases, methyltransferases, and oxidoreductases. The process of creating a chiral product from a prochiral compound often involves the enzyme recognizing a specific face of the substrate's molecular plane. nih.gov

| Proposed Precursor | Role in this compound Biosynthesis |

| L-Tryptophan | Provides the fundamental indole ring structure. knapsackfamily.com |

| S-Adenosyl methionine (SAM) | Likely acts as a methyl donor for the N-methylation of the side-chain nitrogen. |

| Cysteine/Methionine | Probable sulfur donors for the thioamide group. nih.gov |

Postulated Mechanisms for Sulfur Incorporation into the this compound Scaffold

A key feature of this compound is the presence of a sulfur atom, which is relatively uncommon in indole alkaloids. The incorporation of sulfur into natural products is a fascinating area of biosynthesis, often involving specialized enzymatic machinery. nih.gov Several mechanisms for sulfur incorporation have been proposed in various biological systems, and one or more of these could be analogous to the process in G. petelotii.

One common mechanism involves the use of a sulfur carrier protein (SCP) that delivers sulfur to the substrate. nih.gov Another possibility is the direct transfer of sulfur from a donor molecule like cysteine or methionine, mediated by a specific sulfur-inserting enzyme. nih.gov In some cases, sulfur incorporation is achieved through the formation of a persulfide intermediate on the enzyme. nih.govnih.gov The exact mechanism for this compound remains to be elucidated, but it is likely to involve a highly specific enzyme capable of recognizing the indole-derived intermediate and catalyzing the C-S bond formation. The versatility of sulfur incorporation chemistry is evident in the wide array of sulfur-containing natural products. nih.gov

| Postulated Mechanism | Description |

| Sulfur Carrier Protein (SCP) Dependent | An SCP binds and activates sulfur, which is then transferred to the this compound precursor. nih.gov |

| Direct Cysteine/Methionine Transfer | A dedicated enzyme abstracts sulfur from cysteine or methionine and directly incorporates it. nih.gov |

| Persulfide Intermediate Formation | An enzyme forms a reactive persulfide intermediate that then reacts with the substrate. nih.govnih.gov |

Genetic and Enzymatic Studies of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites like this compound are often organized into biosynthetic gene clusters (BGCs). nih.govfrontiersin.org These clusters contain the genes encoding all the enzymes required for the stepwise synthesis of the final product from primary metabolites. frontiersin.org The co-localization of these genes allows for their coordinated regulation, ensuring that all necessary components of the biosynthetic pathway are expressed together. frontiersin.org

Biological Activities and Mechanistic Investigations of Glypetelotine

Cardiovascular System Modulatory Activities in Pre-clinical Models

Glypetelotine, a sulfur-containing indole (B1671886) alkaloid isolated from the leaves of Glycosmis petelotii, has demonstrated notable modulatory activities on the cardiovascular system in pre-clinical studies. researchgate.netnih.gov Research has primarily focused on its vasorelaxing effects and the underlying mechanisms, positioning it as a compound of interest for potential antihypertensive applications. researchgate.net

Vasorelaxing Effects in Isolated Arterial Rings (e.g., Rat Aorta)

In in vitro experiments using isolated rat aorta rings, this compound has been shown to inhibit contractions induced by phenylephrine (B352888). researchgate.netnih.gov This suggests a direct effect on the vascular smooth muscle, leading to relaxation of the arterial tissue. The potency of this effect has been quantified, with studies reporting specific concentrations required to achieve a significant reduction in phenylephrine-induced contractions. researchgate.netdatapdf.com

The spasmolytic (vasorelaxing) effect of this compound is enhanced by membrane depolarization. researchgate.netnih.govdatapdf.com When the vascular smooth muscle cells in the rat aorta rings are depolarized, for instance by increasing the extracellular potassium concentration, the inhibitory effect of this compound on contraction becomes more pronounced. researchgate.netdatapdf.com This suggests that the compound's mechanism of action is voltage-dependent, with its potency increasing as the membrane potential becomes less negative. datapdf.com

Endothelium-Dependent vs. Endothelium-Independent Mechanisms

L-Type Ca²⁺ Channel Blocking Activity in Smooth Muscle Cells

The primary mechanism underlying the vasorelaxing effects of this compound is its ability to block L-type Ca²⁺ channels in vascular smooth muscle cells. researchgate.netmdpi.com These channels are crucial for the influx of extracellular calcium, which is a key trigger for muscle contraction. frontiersin.orgnih.gov By inhibiting these channels, this compound reduces the amount of calcium entering the smooth muscle cells, thereby promoting relaxation. researchgate.net

Electrophysiological studies using the whole-cell patch-clamp technique on single myocytes isolated from the rat tail artery have provided direct evidence for the L-type Ca²⁺ channel blocking activity of this compound. researchgate.netdatapdf.com In these experiments, barium ions (Ba²⁺) are used as charge carriers through the L-type Ca²⁺ channels, generating a measurable current (IBa(L)). researchgate.netdatapdf.com this compound was found to inhibit this Ba²⁺ current in a concentration-dependent manner. researchgate.netdatapdf.com Furthermore, it was observed that this compound can also affect the kinetics of the Ba²⁺ current, suggesting a complex interaction with the channel. researchgate.netdatapdf.com

Table 1: Effect of this compound on Phenylephrine-Induced Contraction and L-Type Ba²⁺ Current

| Parameter | Compound | Value | Source |

|---|---|---|---|

| IC₅₀ for Phenylephrine-Induced Contraction | This compound | 20 µM | researchgate.netnih.gov |

IC₅₀ represents the concentration of the compound required to inhibit the response by 50%.

Further supporting its role as a calcium channel blocker, this compound has been shown to inhibit contractions induced by the cumulative addition of calcium in a depolarized environment (in the presence of 60 mM K⁺). researchgate.netnih.gov This inhibition is concentration-dependent and is inversely related to the concentration of external calcium. researchgate.netdatapdf.com This finding is a characteristic feature of calcium channel blockers. datapdf.com The inhibitory effect of this compound on calcium-induced contractions can be reversed by the L-type Ca²⁺ channel agonist (S)-(−)-Bay K 8644, providing further evidence for its specific action on these channels. datapdf.com

Table 2: Summary of Mechanistic Findings for this compound's Vasorelaxant Activity

| Mechanism | Finding | Implication | Source |

|---|---|---|---|

| Endothelium | No modification of spasmolytic effect in the absence of endothelium. | Endothelium-independent vasorelaxation. | researchgate.netnih.gov |

| Membrane Depolarization | Increased spasmolytic effect with membrane depolarization. | Voltage-dependent action. | researchgate.netdatapdf.com |

| L-Type Ca²⁺ Channels | Inhibition of Ba²⁺ current and calcium-induced contractions. | Primary mechanism is L-type Ca²⁺ channel blockade. | researchgate.netdatapdf.com |

Electrophysiological Studies (e.g., Ba²⁺ Current Blocking)

Potential Modulatory Role in Neurogenic Hypertensive Systems (pre-clinical perspective)

The neurogenic hypertensive system is a critical regulator of blood pressure, primarily governed by the sympathetic nervous system. nih.gov This system functions by releasing neurotransmitters, such as norepinephrine (B1679862) and epinephrine, which act on adrenergic receptors in target cells like vascular smooth muscle cells and the sinus node. nih.gov The activation of these receptors triggers an intracellular calcium (Ca²⁺) influx, predominantly through L-type Ca²⁺ channels, leading to vasoconstriction and an increase in heart rate. nih.gov

Pre-clinical research suggests that this compound, a sulfur-containing indole alkaloid, may play a modulatory role in this system. researchgate.netnih.gov Its primary established mechanism of action is the antagonism of L-type Ca²⁺ channels. researchgate.netnih.govdatapdf.com By blocking these channels, this compound directly interferes with the final step of the signaling cascade in the neurogenic hypertensive pathway—the influx of calcium that causes smooth muscle contraction. nih.govresearchgate.net

Studies have demonstrated that this compound induces vasorelaxation in isolated rat aorta rings. researchgate.netnih.gov This effect is independent of the endothelium, indicating that its action is directly on the vascular smooth muscle. nih.govdatapdf.com Furthermore, the compound was shown to inhibit contractions induced by phenylephrine, an α1-adrenergic receptor agonist, which mimics the effect of sympathetic stimulation. researchgate.netnih.gov The vasorelaxant effect of this compound was observed to be more pronounced in tissues that were depolarized, a condition that increases the open probability of voltage-gated L-type Ca²⁺ channels. researchgate.netdatapdf.com This evidence strongly supports the hypothesis that this compound's potential antihypertensive properties stem from its ability to block L-type Ca²⁺ channels, thereby countering the vasoconstrictive effects mediated by the neurogenic hypertensive system. nih.govresearchgate.net

Comparative Pharmacological Profiling with Related Indole Alkaloids

This compound belongs to a class of indole alkaloids, several of which exhibit activity on the cardiovascular system. A comparative analysis of its pharmacological profile with related compounds, particularly its N-demethylated analogue, provides insight into structure-activity relationships.

This compound and its naturally occurring analogue, N-demethylthis compound, were isolated from the leaves of Glycosmis petelotii. researchgate.netnih.gov Both compounds inhibit phenylephrine-induced contractions and block L-type Ca²⁺ channels, but with differing potencies. researchgate.netdatapdf.com this compound is significantly more potent as a vasorelaxing agent than N-demethylthis compound. researchgate.netdatapdf.com This suggests that the N-methyl group is a key structural feature for its activity. datapdf.com

Other indole alkaloids, such as naucline and cadamine, have also been reported to induce endothelium-independent vasorelaxation by blocking CaV1.2 channels, which is the molecular identity of the L-type Ca²⁺ channel in vascular smooth muscle. researchgate.net This shared mechanism of action places this compound within a group of indole alkaloids that act as natural L-type calcium channel blockers.

Table 1: Comparative Pharmacological Data of this compound and Related Indole Alkaloids

| Compound | Source | Vasorelaxant Activity | Potency (IC₅₀ for Phenylephrine-induced Contraction) | Mechanism of Action | Reference |

| This compound | Glycosmis petelotii | Yes | 20 μM | L-type Ca²⁺ channel (CaV1.2) blocker | researchgate.net, nih.gov |

| N-demethylthis compound | Glycosmis petelotii | Yes | 50 μM | L-type Ca²⁺ channel (CaV1.2) blocker | researchgate.net, nih.gov |

| Naucline | Nauclea officinalis | Yes | Not specified | L-type Ca²⁺ channel (CaV1.2) blocker | researchgate.net |

| Cadamine | Ochreinauclea maingayii | Yes | Not specified | L-type Ca²⁺ channel (CaV1.2) blocker | researchgate.net |

In vitro Studies on Cellular Targets and Pathways

The cellular and molecular mechanisms of this compound have been investigated through a series of in vitro studies, primarily using vascular tissue preparations. These experiments have been crucial in identifying its specific cellular targets and the pathways it modulates.

The primary models used have been isolated rings from the rat aorta and single vascular smooth muscle cells (myocytes) isolated from the rat tail artery. researchgate.netnih.gov In experiments with rat aorta rings contracted with phenylephrine (an α1-adrenergic agonist), this compound caused a concentration-dependent relaxation. researchgate.netnih.gov This effect persisted in endothelium-denuded rings, confirming that its target is within the vascular smooth muscle and its action does not depend on endothelium-derived relaxing factors like nitric oxide. nih.govdatapdf.com

Further investigations into the pathway revealed that this compound does not affect the release of Ca²⁺ from intracellular stores within the sarcoplasmic reticulum, as it failed to inhibit the initial, transient phase of phenylephrine-induced contraction. researchgate.netnih.govdatapdf.com Its primary effect is on the influx of extracellular calcium. This was confirmed in experiments where aorta rings were depolarized with a high concentration of potassium (K⁺), which directly opens voltage-gated L-type Ca²⁺ channels. This compound effectively inhibited these K⁺-induced contractions. datapdf.com

Electrophysiological studies on single arterial myocytes provided direct evidence of its cellular target. Using the patch-clamp technique, researchers found that this compound directly inhibited the L-type barium (Ba²⁺) current (IBa(L)), which is used to measure the activity of L-type Ca²⁺ channels (CaV1.2). researchgate.netnih.gov this compound was also noted to affect the kinetics of this current. researchgate.netnih.gov These findings collectively establish that the principal cellular target of this compound is the L-type Ca²⁺ channel on vascular smooth muscle cells. researchgate.netnih.govdatapdf.com

Table 2: Summary of In Vitro Research Findings for this compound

| Experimental Model | Assay | Key Finding | Implication | Reference |

| Rat Aorta Rings (with and without endothelium) | Phenylephrine-induced contraction | Concentration-dependent relaxation (IC₅₀ = 20 μM). Effect is endothelium-independent. | Direct vasorelaxant effect on vascular smooth muscle. | researchgate.net, datapdf.com, nih.gov |

| Rat Aorta Rings | High K⁺ (60 mM)-induced contraction | Concentration-dependent inhibition. | Blocks contraction mediated by voltage-gated Ca²⁺ channel opening. | datapdf.com |

| Rat Aorta Rings in Ca²⁺-free solution | Phenylephrine-induced Ca²⁺ release from sarcoplasmic reticulum | No effect on Ca²⁺ release. | Mechanism does not involve depletion of intracellular Ca²⁺ stores. | researchgate.net, datapdf.com, nih.gov |

| Single Myocytes from Rat Tail Artery | Patch-clamp (L-type Ba²⁺ current) | Inhibition of IBa(L) and affects current kinetics. | Direct blockade of L-type Ca²⁺ channels (CaV1.2). | researchgate.net, nih.gov |

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Structural Features Critical for Vasorelaxing and Ca²⁺ Channel Blocking Activities

Glypetelotine is a sulfur-containing indole (B1671886) alkaloid isolated from the leaves of Glycosmis petelotii. nih.govrsc.orgnih.gov Its chemical structure is fundamental to its biological activity as a vasorelaxing agent. The primary mechanism underlying this effect is the blockade of L-type Ca²⁺ channels. nih.govnih.gov

The vasorelaxing effect of this compound is concentration-dependent and becomes more pronounced with membrane depolarization. nih.govnih.gov This suggests that the compound's ability to block the channel is voltage-dependent, a characteristic feature of many L-type Ca²⁺ channel blockers. researchgate.net Specifically, the potency of this compound in inhibiting high K⁺-induced contractions in rat aorta increases as the extracellular K⁺ concentration is raised, which corresponds to a more depolarized state of the cell membrane. researchgate.net

Furthermore, the inhibitory effect of this compound on Ca²⁺-induced contractions is inversely related to the extracellular Ca²⁺ concentration. nih.govnih.govresearchgate.net This competitive-like interaction suggests that this compound may bind at or near the Ca²⁺ binding site within the channel pore or allosterically modify the channel to reduce its affinity for Ca²⁺. Studies have shown that this compound does not affect the release of Ca²⁺ from intracellular stores like the sarcoplasmic reticulum, indicating its action is specific to the influx of extracellular calcium through L-type channels. nih.govrsc.orgnih.gov The vasorelaxant action is also independent of the endothelium, pointing to a direct effect on vascular smooth muscle cells. nih.govrsc.orgnih.gov

Comparison of this compound with N-Demethylthis compound and Other Analogues

A key analogue in the SAR studies of this compound is N-demethylthis compound, which was isolated alongside this compound. nih.govrsc.orgnih.gov The comparison between these two closely related molecules provides significant insight into the importance of the N-methyl group for the observed pharmacological activity.

N-demethylthis compound also exhibits vasorelaxing and L-type Ca²⁺ channel blocking activities, but it is notably less potent and effective than this compound. nih.govnih.govresearchgate.net In studies on rat aorta rings, this compound inhibited phenylephrine-induced contractions with a significantly lower IC₅₀ value compared to N-demethylthis compound, indicating higher potency. nih.govrsc.orgnih.gov

Table 1: Comparative Vasorelaxant Activity of this compound and N-Demethylthis compound on Phenylephrine-Induced Contractions in Rat Aorta

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 20 |

| N-Demethylthis compound | 50 |

Data sourced from multiple studies. nih.govrsc.orgnih.gov

The data clearly indicates that the presence of the methyl group on the nitrogen atom is a key determinant for the vasorelaxing activity of this compound. researchgate.net The demethylated analogue is not only less potent but also shows less selectivity in its mechanism of action compared to the parent compound. researchgate.net While both compounds inhibit L-type Ba²⁺ currents (IBa(L)), this compound does so more efficiently and also affects the kinetics of the current, an effect not as pronounced with N-demethylthis compound. nih.govnih.gov This suggests that the N-methyl group may enhance the binding affinity of the molecule to the L-type Ca²⁺ channel and influence its gating properties.

Computational Approaches to Binding Affinity and Receptor Interactions

To date, specific computational studies detailing the binding affinity and receptor interactions of this compound have not been extensively reported in peer-reviewed literature. Such studies are crucial for providing a more detailed, atomic-level understanding of its mechanism of action.

Molecular Docking Simulations with L-Type Ca²⁺ Channels

There are currently no published molecular docking simulations specifically investigating the interaction of this compound with L-type Ca²⁺ channels. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comfrontiersin.org In the context of this compound, such simulations would involve docking the alkaloid into a homology model or a cryo-electron microscopy structure of the L-type Ca²⁺ channel's α1 subunit. frontiersin.orgmdpi.com This would help to identify the putative binding site, the key amino acid residues involved in the interaction, and the binding energy, thereby explaining the compound's blocking activity at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Similarly, no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogues have been developed and published. QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. nih.govwikipedia.org A QSAR study for this compound would involve compiling a dataset of its analogues with their corresponding vasorelaxant or Ca²⁺ channel blocking activities. researchgate.netexcli.de By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for these compounds, a predictive model could be generated. Such a model would be invaluable for designing new, more potent analogues with improved pharmacological profiles.

Metabolic Pathways and Biotransformation of Glypetelotine

In vitro Metabolism Studies (e.g., using Liver Microsomes)

Currently, there are no published studies that specifically investigate the in vitro metabolism of Glypetelotine using liver microsomes or other subcellular fractions. researchgate.netresearchgate.netmhmedical.comnih.govnih.govresearchgate.netcore.ac.ukcaltech.eduscribd.comeurekaselect.comdntb.gov.ualibretexts.orgeolss.netresearchgate.netresearchgate.netnih.govnih.govadmescope.comnih.govresearchgate.netnih.govevotec.comnih.govresearchgate.netresearchgate.netpressbooks.pubkhanacademy.orgresearchgate.netselvita.comnih.gov Such studies are crucial for elucidating the primary metabolic routes and the enzymes responsible for the biotransformation of xenobiotics. mhmedical.comnih.gov The use of liver microsomes is a standard method to assess the contribution of cytochrome P450 (CYP) enzymes to the metabolism of a compound. nih.govselvita.com Without these experimental data, any discussion on the metabolic stability and the formation of metabolites remains speculative.

Identification of Major Metabolites and Their Structural Characterization

The scientific literature reports the co-isolation of this compound and a related compound, N-demethylthis compound, from the leaves of Glycosmis petelotii. researchgate.netresearchgate.net This suggests a possible metabolic relationship where N-demethylthis compound could be a metabolite of this compound through a demethylation reaction. However, no studies have confirmed this biotransformation or identified other potential metabolites. The structural characterization of any metabolite beyond the initial identification of N-demethylthis compound has not been documented. researchgate.net Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be essential for the definitive structural elucidation of any metabolites formed. nih.gov

Table 1: Known Compound Related to this compound

| Compound Name | Source |

| This compound | Glycosmis petelotii researchgate.net |

| N-demethylthis compound | Glycosmis petelotii researchgate.netresearchgate.net |

Postulated Enzymatic Reactions Involved in this compound Biotransformation

Given the presence of a methyl group on the nitrogen atom of the indole (B1671886) ring in this compound and the existence of N-demethylthis compound, it is plausible to postulate that N-demethylation is a potential biotransformation pathway. researchgate.net N-demethylation reactions are commonly catalyzed by cytochrome P450 enzymes in the liver. mhmedical.com However, without experimental evidence from in vitro metabolism studies, the specific CYP isoforms or other enzyme families that might be involved in the metabolism of this compound cannot be confirmed. Other potential metabolic reactions for indole alkaloids could include hydroxylation, oxidation, and conjugation, but these remain hypothetical for this compound in the absence of dedicated research. nih.govnih.gov

Analytical Methodologies for Glypetelotine Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating individual components from complex mixtures, such as plant extracts. researchgate.net The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. mdpi.com For a compound like Glypetelotine, both liquid and gas chromatography can be applied, often coupled to a mass spectrometer for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally unstable compounds like many alkaloids. While specific, validated HPLC methods for the routine quantification of this compound are not extensively detailed in publicly available literature, the technique is indispensable for its isolation and purity assessment. For instance, in studies of similar indole (B1671886) alkaloids like aristoteline, HPLC coupled with a mass spectrometry (MS) detector was used to confirm purity (>98%). researchgate.net

An HPLC method for this compound would typically involve a reversed-phase column where the separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The mobile phase would likely consist of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure the analyte is in a consistent ionic state) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a Diode Array Detector (DAD) for UV absorbance scanning or, more powerfully, a mass spectrometer (LC-MS).

Table 1: Illustrative HPLC Parameters for Indole Alkaloid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV/DAD (scanning from 200-400 nm) or Mass Spectrometer |

| Injection Volume | 10 - 20 µL |

This table represents a typical starting point for method development for an indole alkaloid like this compound, not a validated method from a specific study.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and semi-volatile compounds. researchgate.net The analysis of the essential oil from Glycosmis parviflora, a related species, utilized GC-MS to identify its chemical constituents. researchgate.net While this compound itself may have limited volatility, GC-MS analysis could be possible, potentially requiring a derivatization step to increase its thermal stability and volatility. The mass spectrometer acts as a highly specific detector, fragmenting the eluted compounds into a unique mass spectrum that serves as a molecular fingerprint for identification.

Table 2: General GC-MS System Parameters for Phytochemical Screening

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-550 m/z |

This table outlines general parameters used in the GC-MS analysis of plant extracts; specific conditions would need to be optimized for this compound. researchgate.net

Spectrometric Methods for Trace Analysis

Spectrometric methods are essential for the structural elucidation of new chemical entities and for their sensitive detection. The initial discovery and characterization of this compound were heavily reliant on a suite of spectrometric techniques to confirm its novel, sulfur-containing indole alkaloid structure. researchgate.netnih.gov

The structure of this compound was determined to be S-methyl N,N-2-[(1H)-indol-3-ethyl]-methyl thiocarbamate based on evidence from UV, IR, MS, and various NMR experiments. researchgate.netnih.gov These methods provide complementary information about the molecule's functional groups, connectivity, and spatial arrangement.

Table 3: Spectroscopic Data Used in the Structural Elucidation of this compound

| Spectroscopic Method | Type of Information Obtained |

|---|---|

| Ultraviolet (UV) Spectroscopy | Provided information on the electronic transitions within the molecule, characteristic of the indole chromophore. nih.gov |

| Infrared (IR) Spectroscopy | Identified key functional groups present in the molecule, such as N-H and C=O bonds. researchgate.netnih.gov |

| Mass Spectrometry (MS) | Determined the molecular weight and elemental formula (via High-Resolution MS) and provided fragmentation patterns for structural clues. researchgate.netnih.gov |

| ¹H and ¹³C NMR | Identified the number and types of hydrogen and carbon atoms and their chemical environments. researchgate.netnih.gov |

| 2D NMR (COSY, HETCOR, NOESY) | Established the connectivity between protons (COSY), the correlation between protons and carbons (HETCOR), and the through-space proximity of protons (NOESY), which was crucial for assembling the final structure. researchgate.netnih.gov |

Development of Bioanalytical Assays for Pre-clinical Studies

For a compound like this compound, which has shown potential therapeutic activity such as vasorelaxation, the development of robust bioanalytical assays is a critical step in preclinical research. researchgate.net These assays are necessary to quantify the compound in biological matrices like plasma, serum, or tissue homogenates, which in turn allows for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. scribd.com

While specific bioanalytical assays for this compound have not been published, the standard approach would involve developing a method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to measure low concentrations of a drug and its metabolites in complex biological samples. scribd.com

The development and validation of such an assay are guided by regulatory agencies and involve several key steps:

Method Development: Optimizing chromatographic conditions and mass spectrometric parameters (such as selecting precursor and product ion transitions for Multiple Reaction Monitoring, MRM) to achieve sensitive and specific detection.

Assay Validation: A rigorous process to demonstrate that the analytical method is accurate, precise, selective, and robust. This includes assessing linearity, range, limits of detection and quantification, matrix effects, and stability of the analyte under various conditions.

Sample Analysis: Application of the validated assay to samples from preclinical pharmacokinetic or toxicokinetic studies to provide reliable data for safety and efficacy assessments.

The availability of a validated bioanalytical assay is fundamental for advancing a potential therapeutic agent from discovery to clinical trials. scribd.com

Future Research Directions and Translational Potential in Chemical Biology

Exploration of Additional Biological Activities and Therapeutic Areas (pre-clinical)

While the primary identified activity of Glypetelotine is its vasorelaxant effect via L-type calcium channel antagonism, the broader chemical profile of its source genus, Glycosmis, suggests the potential for other biological activities. nih.govresearchgate.net The Glycosmis genus, comprising 51 accepted species, is a rich reservoir of bioactive compounds, including alkaloids, flavonoids, terpenoids, phenolics, and other sulphur-containing amides. nih.govresearchgate.netresearchgate.net

Modern pharmacological studies of crude extracts and isolated compounds from this genus have revealed a wide spectrum of preclinical activities, such as:

Anticancer nih.govresearchgate.net

Antimicrobial nih.govresearchgate.net

Anti-inflammatory nih.govresearchgate.net

Antioxidant nih.gov

Insecticidal and Larvicidal nih.govredalyc.org

Notably, sulphur-containing amides from Glycosmis species, the chemical class to which this compound belongs, have demonstrated high activity against the parasites Trypanosoma cruzi and Leishmania infantum in vitro. nih.gov Another compound from this class, methylgerambullin, was identified as the most active agent against the parasites Entamoeba histolytica and Giardia duodenalis from a panel of 14 plant-derived compounds. nih.gov

Given that this compound shares a core structural motif with these other bioactive amides, it is plausible that it may exhibit similar antiparasitic, anti-inflammatory, or anticancer properties. Future preclinical research should therefore involve screening this compound against a diverse panel of biological targets to uncover any additional therapeutic potential beyond its effects on the cardiovascular system.

Design and Synthesis of Novel this compound Derivatives with Enhanced Potency or Selectivity

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that explores how a molecule's structure influences its biological activity. oncodesign-services.comresearchgate.net This process involves synthesizing a series of analogues, or derivatives, to identify key structural features responsible for potency and selectivity. oncodesign-services.com The initial research into this compound and its naturally occurring analogue, N-demethylthis compound, provides a preliminary SAR insight. The finding that N-demethylthis compound is a less potent vasorelaxant suggests that the N-methyl group is a key determinant for its activity on L-type Ca2+ channels. researchgate.net

This initial finding provides a clear starting point for the rational design and synthesis of novel this compound derivatives. nih.govresearchgate.netrsc.org Future synthetic chemistry efforts could focus on:

Modification of the N-methyl group: Exploring other alkyl substitutions to determine if potency can be further enhanced.

Alterations to the indole (B1671886) core: Introducing substituents onto the indole ring to probe interactions with the target protein and potentially improve binding affinity or selectivity.

Modification of the thio-carbamate linker: Changing the length or composition of the linker connecting the indole and the N-methyl group could alter the molecule's conformation and biological activity.

The goal of such synthetic programs would be to create derivatives with enhanced potency, allowing for similar biological effects at lower concentrations, or improved selectivity for specific subtypes of L-type calcium channels, which could lead to more targeted therapeutic effects. nih.govnih.govrsc.org

| Compound | Activity | IC₅₀ Value (μM) | Source |

|---|---|---|---|

| This compound | Inhibition of phenylephrine-induced contraction | 20 | researchgate.net |

| N-demethylthis compound | Inhibition of phenylephrine-induced contraction | 50 | researchgate.net |

Application of this compound as a Chemical Probe for Ion Channel Research

Ion channels are crucial for a vast array of physiological processes, and chemical probes are invaluable tools for studying their function. nih.govfrontiersin.org A good chemical probe has a known and specific mechanism of action, allowing researchers to manipulate a single target within a complex biological system. This compound's defined role as an antagonist of L-type Ca2+ channels makes it a promising candidate for use as such a probe. researchgate.net

L-type calcium channels (LTCCs) are voltage-gated channels critical for functions like smooth muscle contraction and activity-dependent gene expression in neurons. nih.govmdpi.com By selectively blocking these channels, this compound can be used in preclinical research to:

Elucidate the specific contribution of LTCCs to various cellular signaling pathways.

Investigate the physiological and pathophysiological consequences of LTCC inhibition in different tissues.

Help characterize the binding pockets and gating mechanisms of L-type calcium channels. plos.org

The use of a specific antagonist like this compound allows researchers to dissect the role of LTCCs with greater precision than less specific pharmacological agents, thereby advancing the fundamental understanding of ion channel biology.

Investigation into the Ecological Role and Chemodiversity of Glycosmis Species

The genus Glycosmis is characterized by a remarkable chemodiversity, producing a wide array of secondary metabolites. nih.goveurekaselect.com To date, over 300 distinct chemical constituents have been isolated from these plants, which are traditionally used in folk medicine to treat ailments ranging from rheumatism and fever to cancer and skin diseases. nih.govresearchgate.netresearchgate.netpharm.or.jp This chemical richness is a key area of study in chemical ecology and chemotaxonomy.

| Compound Class | Reported Bioactivities | Source |

|---|---|---|

| Alkaloids (Carbazole, Acridone, Furoquinoline) | Anticancer, Antimicrobial, Antitumor | nih.govresearchgate.netredalyc.orgpharm.or.jp |

| Sulphur-containing Amides | Antiparasitic, Insecticidal | nih.govnih.gov |

| Flavonoids (Flavanones, Flavanonols) | Antioxidant, Anti-inflammatory | nih.govresearchgate.netredalyc.org |

| Terpenoids | Anticancer, Antidiabetic | nih.govresearchgate.net |

| Phenolics | Antioxidant | nih.govresearchgate.net |

The production of such a diverse chemical arsenal (B13267) likely serves an ecological purpose. Secondary metabolites in plants often function as a defense mechanism against herbivores, insects, and microbial pathogens. redalyc.org Indeed, studies have shown that extracts from various Glycosmis species possess insect-repellent properties. redalyc.org The presence of compounds like this compound and other alkaloids may contribute to the plant's survival by deterring predation.

Further investigation into the chemodiversity of Glycosmis could lead to the discovery of new natural products with novel biological activities. Understanding the ecological pressures that drive the evolution of this chemical diversity can also provide insights into plant-environment interactions and guide the search for new bioactive molecules. univie.ac.atamazonaws.com

Q & A

Q. What experimental methodologies are recommended for the initial isolation and structural elucidation of glypetelotine?

this compound, a sulfur-containing indole alkaloid, is typically isolated via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography or HPLC. Structural elucidation relies on spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : 1D/2D NMR (e.g., , , HSQC, HMBC) to resolve the indole backbone and sulfur-containing substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, if crystallizable . Researchers must report solvent systems, Rf values, and spectral data in supplementary materials to ensure reproducibility .

Q. How can researchers validate the purity of this compound samples prior to pharmacological assays?

- Chromatographic Purity : Use HPLC or TLC with multiple solvent systems to confirm a single peak/spot .

- Melting Point Analysis : Compare observed values with literature data (e.g., Cuong et al., 1999 reported m.p. 168–170°C) .

- Spectroscopic Consistency : Ensure NMR and IR spectra match published profiles, focusing on key functional groups (e.g., indole NH stretch at ~3400 cm) .

Q. What are the standard in vitro assays for evaluating this compound’s bioactivity?

Common assays include:

- Antimicrobial Activity : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), with IC calculations using nonlinear regression .

- Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neuroactivity studies) . Controls must include positive standards (e.g., doxorubicin for cytotoxicity) and solvent blanks to exclude artifacts .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across studies be systematically addressed?

Discrepancies may arise from variations in:

- Cell Line Authenticity : Validate cell lines via STR profiling to exclude cross-contamination .

- Compound Stability : Assess this compound degradation under assay conditions (e.g., pH, temperature) via HPLC .

- Statistical Power : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to ensure sample sizes are adequate for detecting effect sizes . Meta-analyses of published IC values can identify trends or outliers .

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?

- Retrosynthetic Analysis : Break down the indole-sulfur scaffold into modular units (e.g., indole precursors, sulfur donors) .

- Catalytic Methods : Employ palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for regioselective bond formation .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures and use microwave-assisted synthesis to reduce reaction times . Detailed reaction conditions (temperature, catalyst loading) must be reported for reproducibility .

Q. How do in vivo pharmacokinetic studies of this compound address bioavailability challenges?

- Formulation Optimization : Use liposomal encapsulation or nanoemulsions to enhance solubility .

- Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation) .

- Pharmacokinetic Modeling : Compartmental analysis (e.g., non-linear mixed-effects modeling) to predict absorption/distribution parameters . Cross-validate results with LC-MS/MS quantification in plasma/tissues .

Data Analysis and Contradiction Resolution

Q. How can researchers ensure ethical and reproducible reporting of this compound studies?

- FAIR Data Principles : Share raw spectra, chromatograms, and assay datasets in public repositories (e.g., Zenodo) .

- MIAME Compliance : Adhere to Minimum Information Standards for pharmacological experiments .

- Conflict of Interest Disclosure : Declare funding sources and potential biases in the "Acknowledgments" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.